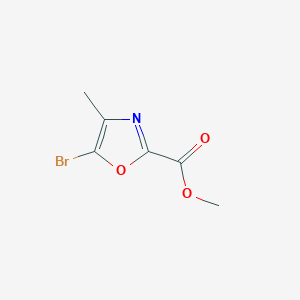![molecular formula C23H26ClN3O3S B13434871 2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)
2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid is a complex organic compound used as an intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in the production of DI(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl))-2-propoxyethyl Propionate, an impurity of Quetiapine, which is an anti-psychotic medication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid typically involves multiple stepsThe final steps involve the esterification with 2-chloroacetic acid under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are generally proprietary and involve large-scale chemical reactors. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepine ring.
Reduction: Reduction reactions can occur at the piperazine ring, altering its electronic properties.
Substitution: Nucleophilic substitution reactions are common, especially at the ester and chloroacetic acid moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, often with modified pharmacological properties.
Aplicaciones Científicas De Investigación
2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid is used extensively in scientific research, particularly in the fields of:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In studies involving receptor binding and signal transduction.
Medicine: As an intermediate in the synthesis of anti-psychotic drugs like Quetiapine.
Industry: In the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It acts as a ligand for various receptors, modulating their activity and thereby influencing neural pathways. The exact molecular targets and pathways involved are still under investigation but are believed to include dopamine and serotonin receptors .
Comparación Con Compuestos Similares
Similar Compounds
Quetiapine: An anti-psychotic medication that shares a similar chemical structure.
DI(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl))-2-propoxyethyl Propionate: An impurity of Quetiapine.
Dibenzo[b,f][1,4]thiazepine Derivatives: Various derivatives used in medicinal chemistry.
Uniqueness
What sets 2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid apart is its specific role as an intermediate in the synthesis of Quetiapine and its derivatives. Its unique chemical structure allows for specific interactions with neurotransmitter receptors, making it a valuable compound in both research and pharmaceutical applications .
Propiedades
Fórmula molecular |
C23H26ClN3O3S |
|---|---|
Peso molecular |
460.0 g/mol |
Nombre IUPAC |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-chloroacetate |
InChI |
InChI=1S/C23H26ClN3O3S/c24-17-22(28)30-16-15-29-14-13-26-9-11-27(12-10-26)23-18-5-1-3-7-20(18)31-21-8-4-2-6-19(21)25-23/h1-8H,9-17H2 |
Clave InChI |
MSLZCKARRRAWSU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCOCCOC(=O)CCl)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate](/img/structure/B13434796.png)


![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/structure/B13434818.png)

![4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13434825.png)






